Cas no 28193-65-9 (Phenol, 2-(chloromethyl)-4,6-dimethyl-)

Phenol, 2-(chloromethyl)-4,6-dimethyl-, is a chlorinated derivative of dimethylphenol, featuring a reactive chloromethyl group at the ortho position relative to the hydroxyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals, pharmaceuticals, and agrochemicals. The chloromethyl group enhances its reactivity, enabling efficient functionalization through nucleophilic substitution reactions. Its dimethyl substitution pattern contributes to steric and electronic effects, influencing selectivity in further transformations. The compound is typically handled under controlled conditions due to its reactivity and potential lachrymatory properties. Proper storage and handling are essential to maintain stability and prevent decomposition.
Phenol, 2-(chloromethyl)-4,6-dimethyl- structure
28193-65-9 structure
Product Name:Phenol, 2-(chloromethyl)-4,6-dimethyl-
CAS No:28193-65-9
MF:C9H11ClO
MW:170.636041879654
CID:1433891
Update Time:2025-05-27

Phenol, 2-(chloromethyl)-4,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(chloromethyl)-4,6-dimethyl-
    • Inchi: 1S/C9H11ClO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,5H2,1-2H3
    • InChI Key: ZBXXZFKMQUTSJH-UHFFFAOYSA-N
    • SMILES: C1(O)=C(C)C=C(C)C=C1CCl

Computed Properties

  • Exact Mass: 170.04993

Experimental Properties

  • PSA: 20.23

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Additional information on Phenol, 2-(chloromethyl)-4,6-dimethyl-

Phenol, 2-(chloromethyl)-4,6-dimethyl-: A Comprehensive Overview

The compound Phenol, 2-(chloromethyl)-4,6-dimethyl-, also known by its CAS number 28193-65-9, is a substituted phenolic compound that has garnered significant attention in the fields of organic chemistry and biochemistry. This molecule features a unique combination of functional groups, including a chloromethyl substituent at position 2 and dimethyl groups at positions 4 and 6 on the aromatic ring. The presence of these substituents imparts distinctive chemical properties and reactivity patterns that make this compound an interesting subject for both academic and industrial research.

Over the years, Phenol, 2-(chloromethyl)-4,6-dimethyl- has been studied for its potential applications in various domains. Its phenolic core provides a platform for exploring aromatic interactions, while the chloromethyl group introduces electrophilic character to the molecule, enabling it to participate in nucleophilic substitution reactions. These properties have made this compound a valuable tool in the synthesis of more complex molecules and in the development of bioactive compounds.

Recent advancements in chemical research have further highlighted the significance of Phenol, 2-(chloromethyl)-4,6-dimethyl-. For instance, studies have demonstrated its role in catalytic cycles involving transition metals, where the compound acts as a ligand or a substrate. Additionally, investigations into its biological activity have revealed intriguing interactions with enzyme systems, suggesting potential applications in medicinal chemistry.

One of the most notable aspects of this compound is its stability under various reaction conditions. The dimethyl groups at positions 4 and 6 act as electron-donating substituents, which not only stabilize the aromatic ring but also influence the reactivity of the adjacent chloromethyl group. This balance between steric and electronic effects makes Phenol, 2-(chloromethyl)-4,6-dimethyl- a versatile building block in organic synthesis.

Furthermore, the compound's ability to undergo multiple types of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, has made it a valuable intermediate in the pharmaceutical industry. Its chloromethyl group can be functionalized to introduce diverse substituents, enabling the synthesis of structurally complex molecules with high efficiency.

Recent research has also explored the potential of Phenol, 2-(chloromethyl)-4,6-dimethyl- in the context of green chemistry. Its high reactivity and predictable behavior under catalytic conditions make it an ideal candidate for sustainable chemical processes. For example, studies have demonstrated its use in tandem catalysis, where the compound participates in sequential reaction steps to achieve higher yields and selectivities.

Another area of active research is the biological activity of this compound and its derivatives. Investigations have revealed that Phenol, 2-(chloromethyl)-4,6-dimethyl- exhibits moderate antifungal and antibacterial properties, making it a potential candidate for agrochemical applications. Furthermore, its interaction with enzyme systems has been studied in detail, providing insights into its mechanism of action.

Advances in computational chemistry have also contributed to our understanding of the compound's behavior. Quantum mechanical studies have provided detailed insights into the electronic structure of Phenol, 2-(chloromethyl)-4,6-dimethyl-, helping researchers predict its reactivity and stability under various conditions. These findings have been instrumental in optimizing synthetic routes and improving reaction outcomes.

Looking ahead, the continued exploration of Phenol, 2-(chloromethyl)-4,6-dimethyl- is expected to yield further breakthroughs in both fundamental and applied research. Its unique combination of functional groups and reactivity patterns positions it as a key player in the development of next-generation chemicals and pharmaceuticals.

In conclusion, Phenol, 2-(chloromethyl)-4,6-dimethyl- (CAS: 28193-65-9) is a compound of significant scientific interest. Its versatility in organic synthesis, its unique reactivity patterns, and its potential for application in medicinal and agrochemical fields make it a valuable subject for further investigation. As research progresses, we can expect to uncover new insights into its properties and applications, solidifying its place as a cornerstone in the field of organic chemistry.

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